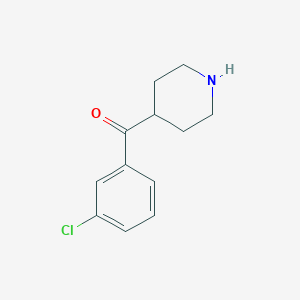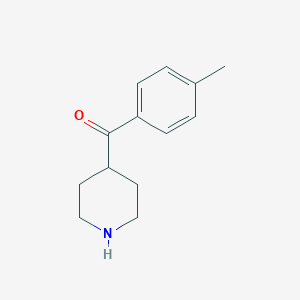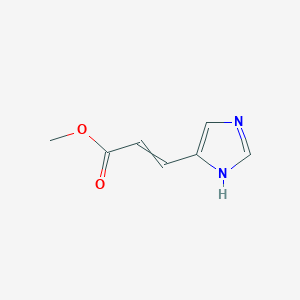
Methyl 3-(1H-imidazol-4-yl)acrylate
Übersicht
Beschreibung
Methyl 3-(1H-imidazol-4-yl)acrylate is a member of imidazoles . It is a heterocyclic building block used in chemical synthesis .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics, and biological role of imidazole .Molecular Structure Analysis
The molecular formula of Methyl 3-(1H-imidazol-4-yl)acrylate is C7H8N2O2 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Physical And Chemical Properties Analysis
Methyl 3-(1H-imidazol-4-yl)acrylate has a molecular weight of 152.15 g/mol . It is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
- HutC Interaction : In Gram-negative bacteria like Pseudomonas aeruginosa and Brucella abortus, urocanate, in conjunction with HutC, plays a significant role in global cellular metabolism, cell motility, and expression of virulence factors. It may be central to eliciting bacterial pathogenesis .
- Structural Characterization : Researchers have studied the structural characteristics of microbial enzymes related to urocanate. Understanding urocanate binding and its conversion to imidazole propionate (ImP) provides insights into potential enzyme inhibition strategies .
- Absorption Spectra : The solvent dependence of the absorption spectra of methyl urocanate relates to inter- and intramolecular hydrogen bonding. Investigating these effects helps elucidate the compound’s behavior in different environments .
Bacterial Recognition and Pathogenesis
Enzyme Inhibition Studies
Solvent-Dependent Spectroscopy
Wirkmechanismus
Target of Action
Methyl urocanate, also known as methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate, primarily targets the bacterial regulatory protein HutC . HutC is a transcriptional repressor of hut genes, which are responsible for the utilization of histidine and urocanate as sources of carbon and nitrogen in Gram-negative bacteria .
Mode of Action
Methyl urocanate promotes bacterial infection through its molecular interaction with HutC . This interaction plays a significant role in the global control of cellular metabolism, cell motility, and the expression of virulence factors .
Biochemical Pathways
Methyl urocanate is an intermediate in the histidine degradation pathway . It is formed from L-histidine through the action of histidine ammonialyase . In the liver, urocanate is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid .
Pharmacokinetics
It is known that urocanate, the parent compound, is an intermediate in the catabolism of l-histidine , suggesting that it is metabolized in the body
Result of Action
The interaction of Methyl urocanate with HutC leads to a coordinated shift of cellular metabolism and cell motility . This results in the successful colonization and immune evasion of pathogenic bacteria . Moreover, it has been suggested that urocanate may be central to the elicitation of bacterial pathogenesis .
Action Environment
Urocanate accumulates in tissues, such as skin . Environmental factors, such as UVB irradiation, can influence the action of urocanate. When exposed to UVB irradiation, trans-urocanic acid is converted in vitro and in vivo to cis-urocanic acid . The cis form is known to activate regulatory T cells . Some studies attribute filaggrin an important role in keeping the skin surface slightly acidic, through a breaking down mechanism to form histidine and subsequently trans-urocanic acid .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKOENSQFURTSZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-imidazol-4-yl)acrylate | |
CAS RN |
52363-40-3 | |
| Record name | Methyl 3-(1H-imidazol-4-yl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the intramolecular hydrogen bonding in methyl urocanate influence its photoisomerization?
A: Methyl urocanate exists as both E and Z isomers. Research shows that all Z isomers exhibit intramolecular hydrogen bonds. While these bonds don't completely prevent photoisomerization between the E and Z forms, they do impact its efficiency. [] The specific arrangement of the hydrogen bond influences the energy difference between the electronic absorption of the E and Z isomers. This effect was successfully predicted for methyl urocanate using INDO/S-CI calculations. [] Additionally, solvent interactions with methyl urocanate, specifically intermolecular hydrogen bonding, can also affect its absorption spectra. []
Q2: What is the significance of discovering a novel S-methyl thiourocanate hydratase (S-Me-TUC) enzyme in relation to methyl urocanate?
A: The discovery of S-Me-TUC, which catalyzes the hydration of S-methyl thiourocanate, expands our understanding of the enzyme family that includes urocanate hydratase. [] While both enzymes utilize NAD+ for catalysis, they exhibit distinct substrate specificities. Crystallographic analysis of S-Me-TUC complexed with its cofactor and a product analogue revealed key sequence motifs responsible for the narrow substrate range observed across this enzyme family. [] This knowledge contributes to our understanding of how these enzymes have evolved diverse catalytic activities and could inform the design of novel enzymes with tailored substrate specificities.
Q3: How does the conformation of methyl urocanate affect its reactivity, particularly in N-methylation reactions?
A: Molecular mechanics (MM2) and semi-empirical (PM3) calculations suggest that both E and Z isomers of methyl urocanate predominantly exist in a protonated form in a vacuum and likely in neutral, aprotic environments. [] This protonation state significantly influences the reactivity of the molecule, particularly in N-methylation reactions. The competition between the two nitrogen atoms for methylation is affected by the conformation of the molecule, and these theoretical calculations help explain experimental observations regarding product distribution. [] Furthermore, 1H NMR data supports the conformational preferences of methyl urocanate at room temperature, providing further insights into its reactivity. []
Q4: Are there any analytical techniques used to characterize and quantify methyl urocanate?
A4: While the provided research excerpts don't delve into specific analytical methods for methyl urocanate, several techniques are commonly used to characterize and quantify similar compounds. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and conformation of molecules, as demonstrated in research analyzing methyl urocanate's conformational preferences. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for studying the electronic transitions and photoisomerization of methyl urocanate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



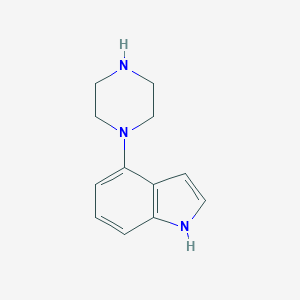
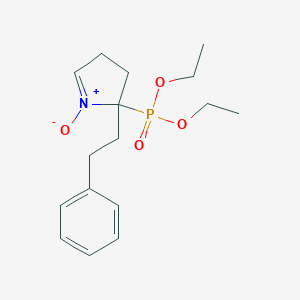

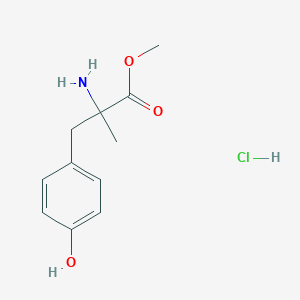
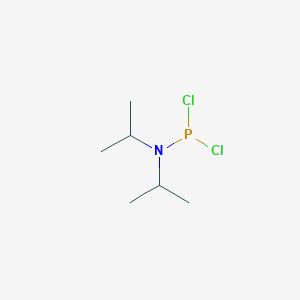



![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)
![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)
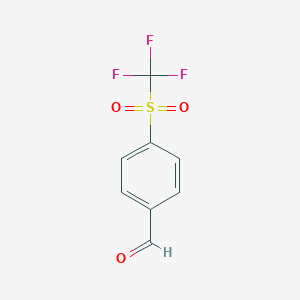
![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)
